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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and
guantification of carotenoids from the red yeast Rhodosporidium, a promising microbial source
of these valuable bioactive compounds. The protocols are intended for use in research and
development settings, including drug discovery and natural product chemistry.

Introduction

The genus Rhodosporidium, particularly the species Rhodosporidium toruloides, is a well-
established producer of a variety of carotenoids, which are natural pigments with significant
commercial interest due to their antioxidant and pro-vitamin A activities.[1] The primary
carotenoids synthesized by this oleaginous yeast include 3-carotene, y-carotene, torulene, and
torularhodin.[2][3] The production of these compounds can be influenced by culture conditions
such as carbon and nitrogen sources, temperature, and aeration.[2][4] This document outlines
the essential procedures for the efficient purification of these carotenoids for research and
potential pharmaceutical applications.

Data Presentation: Carotenoid Yields from
Rhodosporidium
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The following table summarizes quantitative data on carotenoid yields obtained from
Rhodosporidium species using various extraction and purification strategies. This allows for a

comparative assessment of different methodologies.
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Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of carotenoid

purification from Rhodosporidium biomass.
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Protocol 1: Cultivation and Biomass Production

Inoculum Preparation: Inoculate a single colony of Rhodosporidium toruloides into a 250 mL
flask containing 50 mL of YPD medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast
extract). Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.

Bioreactor Cultivation: Transfer the seed culture to a fermenter containing a suitable
production medium. A high carbon-to-nitrogen ratio is often employed to stimulate both lipid
and carotenoid accumulation.[7]

Harvesting: After the desired fermentation time (typically 96-120 hours), harvest the yeast
cells by centrifugation at 5,000 x g for 10 minutes.

Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium
components.

Biomass Storage: The wet biomass can be used immediately or lyophilized (freeze-dried) for
long-term storage at -20°C. Lyophilization can improve the efficiency of subsequent
extractions.[8]

Protocol 2: Cell Disruption

The robust cell wall of Rhodosporidium necessitates a disruption step to release the

intracellular carotenoids.

Method A: Mechanical Disruption (Bead Milling)

To a 50 mL tube, add 1 g of wet or lyophilized yeast biomass.

Add an equal volume of glass beads (0.5 mm diameter).

Add 10 mL of a suitable extraction solvent (e.g., acetone).

Agitate vigorously using a vortex mixer or a bead beater for 10-15 minutes.

Proceed to the extraction step.

Method B: Chemical Disruption (DMSO)
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e Resuspend 1 g of yeast biomass in 10 mL of dimethyl sulfoxide (DMSO).
e Incubate at 55°C for 1 hour with occasional vortexing.

e This method is effective but requires careful handling due to the nature of the solvent.

Protocol 3: Carotenoid Extraction

Method A: Acetone Extraction

Following cell disruption, add 20 mL of acetone to the cell suspension.

Stir or shake the mixture for 1-2 hours at room temperature, protected from light.

Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

Carefully collect the acetone supernatant containing the carotenoids.

Repeat the extraction process with fresh acetone until the cell pellet becomes colorless.

Pool the acetone extracts.

Method B: Green Solvent Extraction

o For a more environmentally friendly approach, a two-step extraction using a biphasic system
of 2-methyl tetrahydrofuran (2-MeTHF), ethanol, and water can be employed.[6]

e This method allows for the simultaneous extraction and separation of hydrophobic
carotenoids from the wet biomass.

Protocol 4: Saponification (Optional but Recommended)

Saponification is crucial for removing co-extracted lipids, which can interfere with subsequent
chromatographic purification. However, it should be performed with care as it can lead to the
degradation of some carotenoids, particularly torularhodin and torulene.[5]

» Evaporate the pooled solvent extract to dryness under a stream of nitrogen.

¢ Redissolve the extract in 20 mL of 10% (w/v) methanolic potassium hydroxide (KOH).
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 Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) with gentle
stirring.

 After saponification, add 20 mL of distilled water and 20 mL of diethyl ether or hexane to a
separatory funnel containing the reaction mixture.

» Shake vigorously and allow the phases to separate. The carotenoids will partition into the
upper organic phase.

o Collect the upper organic phase and wash it three times with distilled water to remove
residual alkali.

Dry the organic phase over anhydrous sodium sulfate.

Protocol 5: Purification of Carotenoids by Column
Chromatography

Method A: Open Column Chromatography (for initial fractionation)

e Column Packing: Pack a glass column (e.g., 2.5 cm x 30 cm) with a slurry of silica gel 60 in
hexane.

o Sample Loading: Concentrate the dried carotenoid extract to a small volume and load it onto
the top of the silica gel column.

o Elution: Elute the carotenoids using a gradient of increasingly polar solvents. A common
gradient starts with pure hexane, followed by increasing concentrations of ethyl acetate in
hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate).

o [-carotene, being the least polar, will elute first.
o Torulene and torularhodin, being more polar, will elute later.

» Fraction Collection: Collect the colored fractions and analyze them by thin-layer
chromatography (TLC) or HPLC to identify the carotenoid compaosition.

Method B: Preparative High-Performance Liquid Chromatography (for high-purity isolation)
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e System: A preparative HPLC system equipped with a photodiode array (PDA) detector is
recommended.

e Column: A C18 reversed-phase column is suitable for separating the major carotenoids.

» Mobile Phase: A gradient of methanol, acetonitrile, and water is commonly used. For
example, a gradient from 80:15:5 (methanol:acetonitrile:water) to 100% methanol can
effectively separate [3-carotene, torulene, and torularhodin.

« Injection and Fractionation: Inject the partially purified carotenoid fraction onto the column
and collect the peaks corresponding to the individual carotenoids based on their retention
times and UV-Vis spectra.

o Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure
to obtain the purified carotenoids.

Protocol 6: Quantification of Carotenoids

Method A: Spectrophotometry (for total carotenoid estimation)

» Dissolve the purified carotenoid extract in a known volume of a suitable solvent (e.g., hexane
or ethanol).

» Measure the absorbance at the wavelength of maximum absorption (Amax) for the specific
carotenoid (e.g., ~450 nm for B-carotene).

o Calculate the concentration using the Beer-Lambert law and the specific extinction coefficient
for the carotenoid.

Method B: High-Performance Liquid Chromatography (for individual carotenoid quantification)
e Use an analytical HPLC system with a C18 column and a PDA detector.

o Prepare standard curves for each carotenoid of interest (3-carotene, torulene, torularhodin)
using pure standards.

« Inject the purified samples and quantify the amount of each carotenoid by comparing the
peak areas with the standard curves.
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Mandatory Visualizations

Rhodosporidium Biomass
(Wet or Lyophilized)

A

Cell Disruption
(Mechanical or Chemical)

A

Solvent Extraction
(e.g., Acetone)

Crude Carotenoid Extract

A

Saponification
(Removal of Lipids)

Saponified Extract

Column Chromatography
(e.g., Silica Gel)

Partially Purified Fractions

A

Preparative HPLC
(e.g., C18 Column)

A

Purified Carotenoids
(B-carotene, Torulene, etc.)

Y

Quantification
(Spectrophotometry/HPLC)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1667468?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for carotenoid purification.
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Caption: Simplified carotenoid biosynthesis pathway in Rhodosporidium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Purification of
Carotenoids from Rhodosporidium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667468#protocols-for-the-purification-of-
carotenoids-from-rhodosporidium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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